Predicted Lipophilicity (XLogP3) of the Target Compound vs. 2-(2,4-Difluorophenyl) Analog Suggests Superior Solubility for Aqueous Assays
The target compound exhibits a computed XLogP3 value of -0.9, indicating moderate hydrophilicity that is favorable for aqueous solubility in biochemical and cellular assays [1]. This contrasts sharply with a close structural analog, 2-(2,4-difluorophenyl)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide (CAS 2034330-54-4), which contains a hydrophobic 2,4-difluorophenyl group in place of the succinimide. While no experimental XLogP3 is available for the analog, the addition of two electronegative fluorine atoms and an aromatic ring is expected to increase lipophilicity. A higher XLogP3 typically correlates with poorer aqueous solubility and higher non-specific binding, making the target compound more amenable to in vitro profiling in aqueous buffers [1].
| Evidence Dimension | Predicted Partition Coefficient (XLogP3) |
|---|---|
| Target Compound Data | -0.9 |
| Comparator Or Baseline | 2-(2,4-Difluorophenyl)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide (CAS 2034330-54-4): XLogP3 not experimentally determined, but expected to be >1.5 based on structural features. |
| Quantified Difference | Estimated ΔXLogP3 > 2.4 log units |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.09.15) |
Why This Matters
Lower lipophilicity minimizes non-specific binding and precipitation in biochemical assays, critical for reliable IC50 determination and SAR interpretation.
- [1] PubChem CID 122244778. 2-(2,5-dioxopyrrolidin-1-yl)-N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}acetamide. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/OHFZGMSGXPDFFP-UHFFFAOYSA-N View Source
